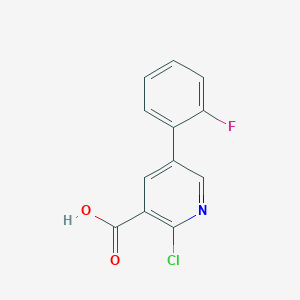

2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid

Description

2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative with a carboxylic acid group at position 3, a chlorine substituent at position 2, and a 2-fluorophenyl moiety at position 3. This structure places it within a class of compounds often explored for pharmaceutical applications, particularly as intermediates in drug synthesis.

Properties

IUPAC Name |

2-chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-11-9(12(16)17)5-7(6-15-11)8-3-1-2-4-10(8)14/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTOOMCOAHTLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673421 | |

| Record name | 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214371-98-8 | |

| Record name | 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-5-(2-fluorophenyl)pyridine with a carboxylating agent under specific conditions. One common method includes the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the carboxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity :

- The trifluoromethyl (CF₃) group in 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid increases lipophilicity compared to the 2-fluorophenyl group in the target compound, impacting membrane permeability in biological systems .

- The hydroxyl group in 5-(2-fluorophenyl)-2-hydroxynicotinic acid enhances polarity, reducing logP values relative to chlorine-containing analogs .

Electronic and Steric Influences: Chlorine at position 2 (target compound) vs.

Commercial Availability: The trifluoromethyl-substituted analogs (e.g., CAS 505084-59-3) are widely available with high purity (98%), suggesting established synthetic routes and demand in medicinal chemistry . Limited commercial data for the target compound implies it may be a novel or niche intermediate.

Biological Activity

2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, a fluorophenyl group, and a carboxylic acid moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The chlorine and fluorine substituents enhance binding affinity, allowing the compound to modulate enzymatic activity and receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that similar pyridine derivatives possess significant COX-2 inhibition, suggesting that this compound could have comparable effects .

2. Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have been reported to interact with murine double minute 2 (MDM2), a protein that regulates p53 activity in cancer cells .

3. Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | MDM2 inhibition | |

| Antimicrobial | Targeting bacterial cell processes |

Case Study: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory effects of pyridine derivatives, it was found that compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential for developing new therapeutic agents based on this compound.

Applications in Pharmaceuticals and Agrochemicals

Due to its biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : As a building block for synthesizing novel drugs targeting inflammation and cancer.

- Agrochemical Formulations : Its ability to interact with biological targets makes it suitable for developing herbicides and pesticides.

- Material Science : The compound's unique properties allow for potential applications in creating advanced materials with specific electronic or optical characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.